7-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline
Overview
Description
“7-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline” is a chemical compound . It is used as a starting material in the synthesis of other compounds .
Synthesis Analysis
The synthesis of this compound involves heating a mixture of 7-chloro-2-trifluoromethyl-4-quinolinol in phosphorus oxychloride at reflux temperature for 3 hours. After cooling to room temperature, ice is added, the mixture is neutralized with sodium bicarbonate and extracted with ethyl acetate .Molecular Structure Analysis
The molecular formula of “7-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline” is C10H5ClF3NO . The InChI Key is ZJZPFKHDRYBYBO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 247.60 . It has a high gastrointestinal absorption and is BBB permeant . It is soluble in water .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Breast Cancer Inhibition : 7-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline has been investigated as a reagent in the preparation of piperazinylquinolines, which show promise as breast cancer inhibitors . These derivatives could serve as leads for drug development.
Organic Synthesis and Methodology
- Fluorination Reactions : The trifluoromethyl moiety is valuable for introducing fluorine atoms into organic molecules. Researchers have employed 7-chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline in fluorination methodologies .
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities . For instance, some quinoline derivatives have shown potency towards the reverse transcriptase enzyme .
Mode of Action
It has been suggested that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency towards reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Quinoline derivatives have been known to interact with various biochemical pathways, depending on their specific structures and functional groups .
Result of Action
The general effects of quinoline derivatives can range from antimicrobial to anticancer activities, depending on their specific structures and functional groups .
properties
IUPAC Name |
7-chloro-6-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c1-5-2-6-8(3-7(5)12)16-10(4-9(6)17)11(13,14)15/h2-4H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBAWZTYXIOMDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)NC(=CC2=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601226265 | |
Record name | 7-Chloro-6-methyl-2-(trifluoromethyl)-4-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601226265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline | |
CAS RN |
503315-80-8 | |
Record name | 7-Chloro-6-methyl-2-(trifluoromethyl)-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503315-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-6-methyl-2-(trifluoromethyl)-4-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601226265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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